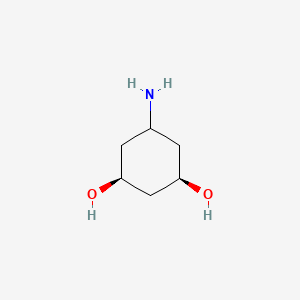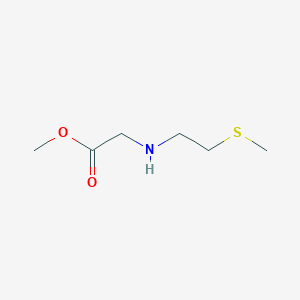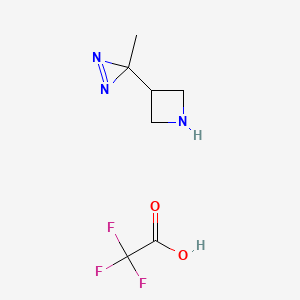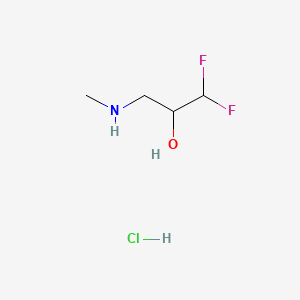
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride is a synthetic compound with the molecular formula C4H8ClF4NO and a molecular weight of 197.56 g/mol . This compound is characterized by the presence of four fluorine atoms, an amino group, and a hydroxyl group, making it a unique and versatile molecule in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride can be achieved through a series of chemical reactions involving 2,2,3,3-tetrafluorobutan-1-ol as the starting material. The synthetic pathway involves the following steps:
Dissolve 2,2,3,3-tetrafluorobutan-1-ol in hydrochloric acid: and add sodium nitrite to the solution.
Adjust the pH: to 8-9 by adding sodium hydroxide.
Add ammonium chloride: and heat the mixture to 60-70°C for 1 hour.
Cool the mixture: to room temperature and filter the precipitate.
Dissolve the precipitate: in water and add sodium bisulfite.
Adjust the pH: to 8-9 by adding sodium carbonate.
Add ethanol: and heat the mixture to reflux for 1 hour.
Cool the mixture: to room temperature, filter the precipitate, wash with water, and dry to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization from water or ethanol.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluorobutan-1-ol: The precursor in the synthesis of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride.
4-Amino-2,2,3,3-tetrafluorobutan-1-ol: The free base form without the hydrochloride salt.
Uniqueness
This compound is unique due to its combination of fluorine atoms, amino group, and hydroxyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H8ClF4NO |
|---|---|
Poids moléculaire |
197.56 g/mol |
Nom IUPAC |
4-amino-2,2,3,3-tetrafluorobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H7F4NO.ClH/c5-3(6,1-9)4(7,8)2-10;/h10H,1-2,9H2;1H |
Clé InChI |
IIPWFNKFOVPOIK-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CO)(F)F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis](/img/structure/B13507582.png)

![6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile](/img/structure/B13507598.png)






![1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B13507634.png)



